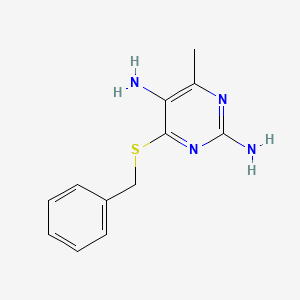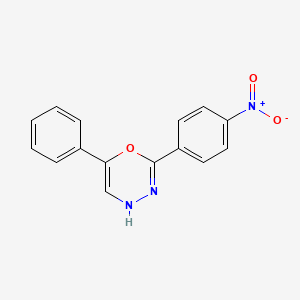
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound has a unique structure that includes both an ethyl and a methyl group, as well as a hydroxyl group attached to a butenedioate backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 1-methyl 2-hydroxybut-2-enedioate can be achieved through esterification reactions. One common method involves the reaction of 4-ethyl 1-methyl 2-hydroxybut-2-enedioic acid with an alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Reactants: 4-Ethyl 1-methyl 2-hydroxybut-2-enedioic acid and an alcohol (e.g., methanol or ethanol).
Catalyst: Concentrated sulfuric acid or hydrochloric acid.
Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.
Product: this compound is formed along with water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
科学研究应用
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 4-Ethyl 1-methyl 2-hydroxybut-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological pathways.
相似化合物的比较
Similar Compounds
4-Ethyl 1-methyl 2-hydroxybutanoate: Similar structure but lacks the double bond in the butenedioate backbone.
4-Ethyl 1-methyl 2-hydroxybut-2-enoate: Similar structure but lacks the second ester group.
Uniqueness
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate is unique due to the presence of both an ethyl and a methyl group, as well as a hydroxyl group attached to a butenedioate backbone. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
属性
CAS 编号 |
89966-32-5 |
|---|---|
分子式 |
C7H10O5 |
分子量 |
174.15 g/mol |
IUPAC 名称 |
4-O-ethyl 1-O-methyl 2-hydroxybut-2-enedioate |
InChI |
InChI=1S/C7H10O5/c1-3-12-6(9)4-5(8)7(10)11-2/h4,8H,3H2,1-2H3 |
InChI 键 |
IYVCZUIWARVGNN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


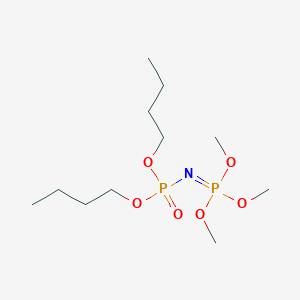
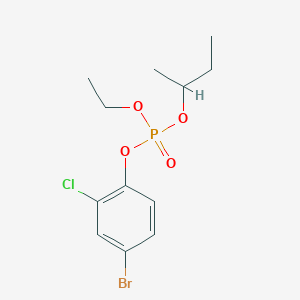
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)

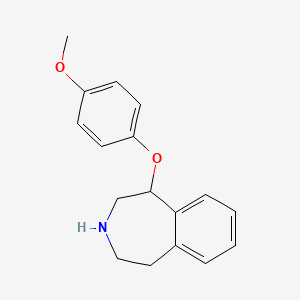

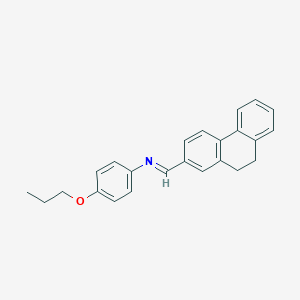
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
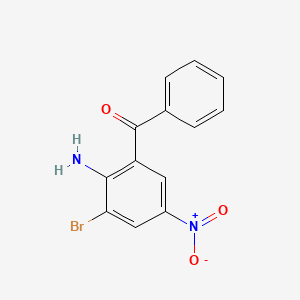
![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
